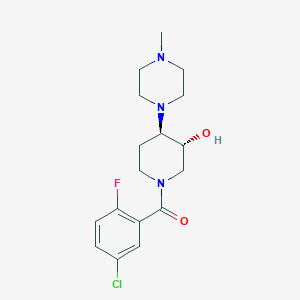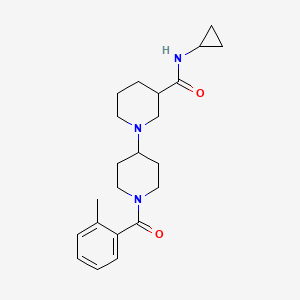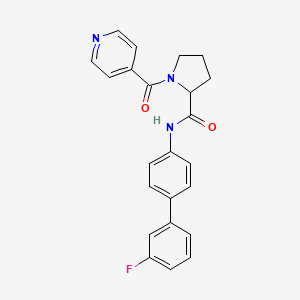![molecular formula C28H38N4O B6114197 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide](/img/structure/B6114197.png)
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide, also known as BPP-5a, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide acts as an antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor that plays a crucial role in regulating energy balance and body weight. By blocking the MC4R, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide reduces food intake and increases energy expenditure, leading to weight loss. In cancer research, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide induces apoptosis by activating the caspase-3 pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has been shown to have several biochemical and physiological effects, including reducing food intake, increasing energy expenditure, inducing apoptosis in cancer cells, and reducing inflammation and pain. 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide also has a high binding affinity to the MC4R, making it a potent antagonist.
実験室実験の利点と制限
One of the main advantages of using 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide in lab experiments is its high potency and specificity for the MC4R. However, a limitation is that 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has poor solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is that 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
For 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide research include exploring its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to determine the safety and efficacy of 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide in humans and to develop more effective formulations with improved solubility. Additionally, the development of more potent and selective MC4R antagonists could lead to the discovery of new drugs for the treatment of obesity and related diseases.
Conclusion:
In conclusion, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity for the MC4R make it a promising drug candidate for the treatment of obesity, cancer, inflammation, and pain. However, further studies are needed to determine its safety and efficacy in humans and to develop more effective formulations with improved solubility.
合成法
The synthesis of 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide involves a multi-step process that includes the reaction of 4-chloro-3-nitrobenzoic acid with 1-benzyl-3-pyrrolidinamine to form 4-chloro-3-nitro-N-benzylbenzamide. This intermediate is then reacted with 1-piperidinylamine to produce 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide. The final product is obtained after purification and characterization.
科学的研究の応用
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation and pain research have also shown that 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has anti-inflammatory and analgesic effects.
特性
IUPAC Name |
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O/c33-28(30-24-8-4-5-9-24)23-10-12-27(13-11-23)32-18-15-25(16-19-32)29-26-14-17-31(21-26)20-22-6-2-1-3-7-22/h1-3,6-7,10-13,24-26,29H,4-5,8-9,14-21H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDXITJDFCZHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)NC4CCN(C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6114122.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![6-chloro-2-[2-(2-hydroxybenzylidene)hydrazino]nicotinic acid](/img/structure/B6114135.png)
![4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide](/img/structure/B6114143.png)
![1-(methylthio)-4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114151.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)

![N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114184.png)

